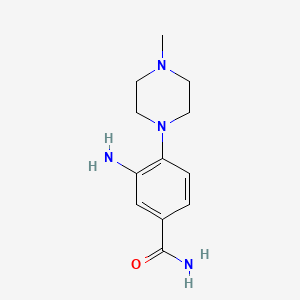

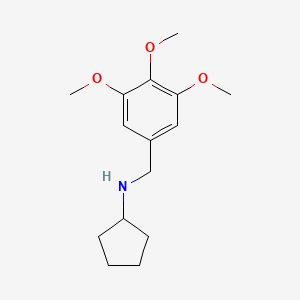

3-Amino-4-(4-methyl-piperazin-1-yl)-benzamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 3-Amino-4-(4-methyl-piperazin-1-yl)-benzamide and related derivatives involves multiple steps, including the use of substituted triazoles and indole-piperazinyl as key intermediates. These compounds are synthesized and characterized using analytical techniques and evaluated for their activity in specific applications, demonstrating the versatility and complexity of their synthesis routes (Naidu et al., 2016).

Molecular Structure Analysis

The molecular structure of related compounds has been extensively studied, revealing that even closely related derivatives can have very different intermolecular interactions based on their molecular conformations and substitutions. These structural nuances significantly impact their physical and chemical properties and their interactions with biological targets (Mahesha et al., 2019).

Chemical Reactions and Properties

Chemical reactions involving 3-Amino-4-(4-methyl-piperazin-1-yl)-benzamide derivatives often include photo-induced electron transfer, highlighting their potential in developing luminescent materials. The electronic structure and substituent effects play crucial roles in their reactivity and interaction with light (Gan et al., 2003).

Physical Properties Analysis

The physical properties of these compounds, including their crystal structures, have been detailed, showcasing the significance of hydrogen bonding and other non-covalent interactions in determining their solid-state arrangements. Such analyses are essential for understanding their stability, solubility, and overall physicochemical profile (Xu et al., 2012).

Chemical Properties Analysis

The chemical properties of 3-Amino-4-(4-methyl-piperazin-1-yl)-benzamide derivatives encompass a broad range of functionalities, including their antimicrobial activities. These properties are influenced by the core structure and the nature of the substituents, which can be tailored to target specific biological activities or chemical reactivities (Desai & Chikhalia, 2005).

科学研究应用

-

Proteomics Research

- Application : 3-Amino-4-(4-methyl-piperazin-1-yl)-benzamide is used in proteomics research . Proteomics is a field of biology that studies proteins, their structures, and functions.

- Results : The specific results or outcomes of using this compound in proteomics research are not provided in the source .

-

Fluoroquinolones Synthesis

- Application : The compound might be related to the synthesis of fluoroquinolones , a type of antibiotics. Fluoroquinolones are used to treat a variety of bacterial infections.

- Method : The synthesis of fluoroquinolones involves various chemical reactions, including the incorporation of fluorine atoms at specific positions of the quinolone skeleton .

- Results : The modification of the quinolone skeleton with fluorine atoms results in improved antimicrobial properties .

-

Synthesis of Fluoroquinolones

- Field : Medicinal Chemistry

- Application : The compound might be used in the synthesis of fluoroquinolones , a type of antibiotics used to treat a variety of bacterial infections.

- Method : The synthesis of fluoroquinolones involves various chemical reactions, including the incorporation of fluorine atoms at specific positions of the quinolone skeleton .

- Results : The modification of the quinolone skeleton with fluorine atoms results in improved antimicrobial properties .

-

Synthesis of Imidazole-Based Molecular Hybrids and Conjugates

- Field : Medicinal Chemistry

- Application : The compound might be used in the synthesis of imidazole-based molecular hybrids and conjugates . These compounds have shown promising antibacterial properties.

- Method : The synthesis involves various chemical reactions to create hybrids and conjugates in which the pharmacophoric constituents of these compounds are directly covalently linked or connected through a linker or spacer .

- Results : The resulting compounds have shown promising antibacterial properties .

-

Chiral Drug Intermediates

- Field : Biochemistry

- Application : The compound might be used in the synthesis of chiral drug intermediates . Chiral drugs are a significant portion of marketed drugs and natural products.

- Method : The synthesis involves various chemical reactions to create chiral intermediates .

- Results : The resulting chiral intermediates can be used in the synthesis of various drugs .

-

Proteomics Research

属性

IUPAC Name |

3-amino-4-(4-methylpiperazin-1-yl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N4O/c1-15-4-6-16(7-5-15)11-3-2-9(12(14)17)8-10(11)13/h2-3,8H,4-7,13H2,1H3,(H2,14,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNBRWUAYRRTAPB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=C(C=C(C=C2)C(=O)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10349578 |

Source

|

| Record name | 3-amino-4-(4-methylpiperazin-1-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10349578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-4-(4-methyl-piperazin-1-yl)-benzamide | |

CAS RN |

842961-35-7 |

Source

|

| Record name | 3-amino-4-(4-methylpiperazin-1-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10349578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)propanoic acid](/img/structure/B1268934.png)

![Benzo[D]thiazol-2-YL(4-methoxyphenyl)methanol](/img/structure/B1268940.png)

![(6-Ethyl-thieno[2,3-d]pyrimidin-4-ylamino)-acetic acid](/img/structure/B1268948.png)